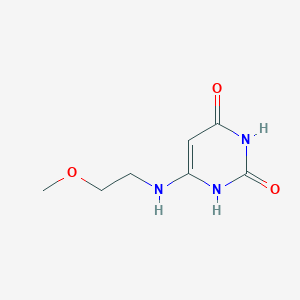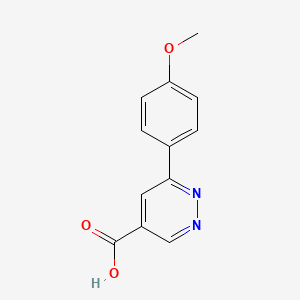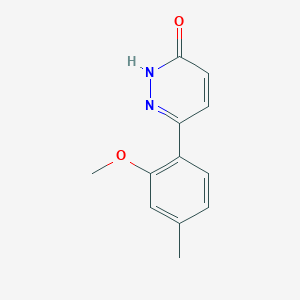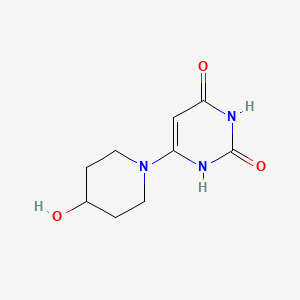
3-Amino-1-(4-(1,1-Difluorethyl)piperidin-1-yl)propan-1-on
Übersicht
Beschreibung
3-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18F2N2O and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die strukturelle Ähnlichkeit von 3-Amino-1-(4-(1,1-Difluorethyl)piperidin-1-yl)propan-1-on mit Triazinderivaten deutet auf potenzielle antimikrobielle Eigenschaften hin. Triazinverbindungen haben nachweislich eine signifikante antibakterielle Aktivität gegen verschiedene Bakterienstämme gezeigt, darunter Staphylococcus aureus und Escherichia coli . Dies legt nahe, dass unsere Verbindung synthetisiert und auf ähnliche Bioaktivitäten getestet werden könnte, was möglicherweise zu neuen antimikrobiellen Wirkstoffen führt.
Antitumor-Eigenschaften
Triazinderivate, die ein strukturelles Motiv mit unserer Verbindung gemeinsam haben, wurden nachweislich Antitumor-Aktivitäten aufweisen . Dies zeigt, dass This compound als Gerüst für die Entwicklung neuer Antitumormedikamente untersucht werden könnte, wobei die Möglichkeit besteht, bestimmte Krebszelllinien anzugreifen.
Antiviren-Anwendungen
Das antivirale Potenzial von Triazinderivaten ist gut bekannt, mit Aktivitäten gegen eine Reihe von Viren . In Erweiterung dessen könnte This compound auf seine Wirksamkeit bei der Hemmung der Virusreplikation untersucht werden, was besonders bei der Entwicklung neuer antiviraler Medikamente nützlich sein könnte.
Synthese von Schiff-Basen
Schiff-Basen haben eine breite Palette von Anwendungen, unter anderem als antibakterielle Wirkstoffe. Es wurde eine einfache Methode zur Synthese von Schiff-Basen aus Aminotriazolen entwickelt, die für die Verwendung mit This compound angepasst werden könnte, um neue antibakterielle Verbindungen zu erzeugen .
Entzündungshemmende Wirkungen
Obwohl nicht direkt mit This compound verwandt, haben 1,3,4-Thiadiazolderivate vielversprechende entzündungshemmende Wirkungen gezeigt. Dies deutet darauf hin, dass die Erforschung ähnlicher Gerüste, wie z. B. unserer Verbindung, zur Entdeckung neuer entzündungshemmender Medikamente führen könnte .
Vielseitiges chemisches Gerüst
Die Struktur der Verbindung ermöglicht die Erzeugung von verschiedenen chemischen Gerüsten. Diese Vielseitigkeit kann genutzt werden, um eine Vielzahl von N1-substituierten Triazolen zu synthetisieren, die bei der Entwicklung von Medikamenten mit struktureller Vielfalt und gezielten therapeutischen Wirkungen eingesetzt werden können .
Eigenschaften
IUPAC Name |
3-amino-1-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-6-14(7-4-8)9(15)2-5-13/h8H,2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBITFXHGCRLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)
![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)
![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)


![6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid](/img/structure/B1480954.png)
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)






